3-(propan-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-(propan-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a propan-2-yl group and a carboxylic acid group. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 3-(propan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. Industrial production methods may involve the use of catalytic hydrogenation, cyclization reactions, and functional group transformations under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(propan-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine ring or the functional groups attached to it .
Scientific Research Applications
3-(propan-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have been explored for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities . In the industry, it is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to changes in their activity . The propan-2-yl group and the carboxylic acid functionality can also influence the compound’s binding affinity and selectivity towards its targets . These interactions can result in the modulation of biological processes, such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
3-(propan-2-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups . The unique combination of the propan-2-yl group and the carboxylic acid functionality in this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
Properties
CAS No. |
1511703-23-3 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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